molecular formula C9H14O3 B069567 Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- CAS No. 189628-51-1

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-

Cat. No. B069567
M. Wt: 170.21 g/mol
InChI Key: XCNQVEKFJRXTMJ-ARDNSNSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is not well understood. However, studies have suggested that it may act as a ligand for certain receptors or enzymes, leading to various physiological effects.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, as well as antitumor activity. It has also been shown to modulate the immune system and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is its high yield synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel-. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is a synthetic compound with potential applications in various fields of scientific research. Its high yield synthesis method and diverse range of biochemical and physiological effects make it an attractive target for further investigation. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects and potential therapeutic applications.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- involves the reaction of 2-acetyl-3-methylcyclopropanecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This process results in the formation of the desired compound with a yield of 70-80%.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various natural products, such as (+)-solenopsin A and (-)-hyacinthacine A2. It has also been used in the synthesis of chiral cyclopropane-containing drugs, including the antiviral agent TMC-125 and the anticancer agent tesetaxel.

properties

CAS RN

189628-51-1

Product Name

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1S,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m0/s1

InChI Key

XCNQVEKFJRXTMJ-ARDNSNSESA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]([C@@H]1C(=O)C)C

SMILES

CCOC(=O)C1C(C1C(=O)C)C

Canonical SMILES

CCOC(=O)C1C(C1C(=O)C)C

synonyms

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-

Origin of Product

United States

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